3-Amino-4-methylbenzene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-methylbenzene-1-thiol: is an organic compound with the molecular formula C7H9NS It is a derivative of benzene, featuring an amino group (-NH2) at the 3-position, a methyl group (-CH3) at the 4-position, and a thiol group (-SH) at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methylbenzene-1-thiol typically involves multi-step organic reactions. One common method includes:
Nitration: of 4-methylbenzenethiol to introduce a nitro group at the 3-position.
Reduction: of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and thiol groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Hydrogen gas (H2) with Pd/C, sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3).
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated derivatives, nitro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Amino-4-methylbenzene-1-thiol is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination complexes.
Biology: In biological research, this compound can be used to study enzyme interactions and as a ligand in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and as an intermediate in the synthesis of various chemical products.
Wirkmechanismus
The mechanism of action of 3-Amino-4-methylbenzene-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-Amino-3-methylbenzene-1-thiol: Similar structure but with different substitution pattern.
3-Amino-4-methylbenzenesulfonic acid: Contains a sulfonic acid group instead of a thiol group.
3-Amino-4-methylphenol: Contains a hydroxyl group instead of a thiol group.
Uniqueness: 3-Amino-4-methylbenzene-1-thiol is unique due to the presence of both an amino group and a thiol group on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C7H9NS |
---|---|
Molekulargewicht |
139.22 g/mol |
IUPAC-Name |
3-amino-4-methylbenzenethiol |
InChI |
InChI=1S/C7H9NS/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,8H2,1H3 |
InChI-Schlüssel |
MHVFYVDFLIIKEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.